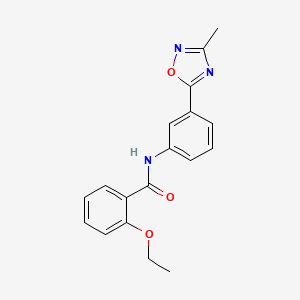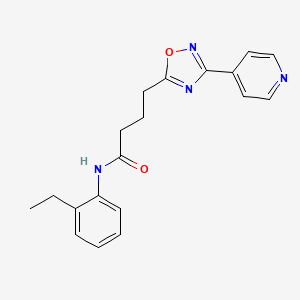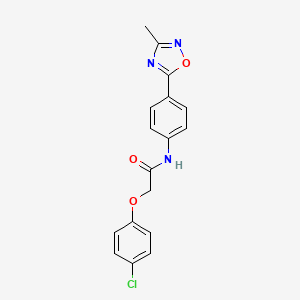
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide, also known as BMH-21, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. It belongs to the family of benzamide derivatives and has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide involves the inhibition of DNA synthesis and repair. The compound binds to DNA and prevents the activity of enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately triggers cell death.
Biochemical and Physiological Effects:
This compound has been found to affect several biochemical and physiological processes in cancer cells. It has been shown to increase reactive oxygen species (ROS) levels, disrupt mitochondrial function, and activate the MAPK signaling pathway. These effects contribute to the selective cytotoxicity of the compound towards cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide is its selective cytotoxicity towards cancer cells, which makes it a promising candidate for further development as an anticancer agent. However, one of the limitations is its poor solubility in water, which may affect its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide. One area of research is the optimization of the compound's structure to improve its solubility and efficacy. Another area is the investigation of its potential in combination with other anticancer agents. Additionally, the development of novel drug delivery systems for this compound may enhance its therapeutic potential. Further preclinical and clinical studies are necessary to evaluate the safety and efficacy of this compound as an anticancer agent.
Métodos De Síntesis
The synthesis of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide involves the reaction of 2-methoxybenzoyl chloride with N-butyl-N-methylamine, followed by the reaction with 2-hydroxy-7-methylquinoline. The final product is obtained after purification and isolation.
Aplicaciones Científicas De Investigación
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide has been studied for its potential as an anticancer agent. It has shown selective cytotoxicity towards cancer cells, while sparing normal cells. The compound has been found to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle of cancer cells. It has also been shown to inhibit tumor growth in animal models.
Propiedades
IUPAC Name |
N-butyl-2-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-4-5-12-25(23(27)19-8-6-7-9-21(19)28-3)15-18-14-17-11-10-16(2)13-20(17)24-22(18)26/h6-11,13-14H,4-5,12,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRILMEPSVMPOMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

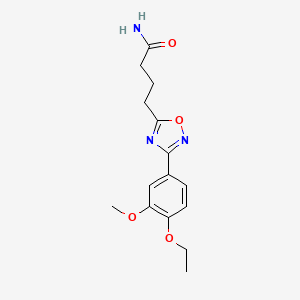
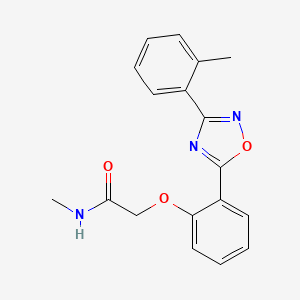
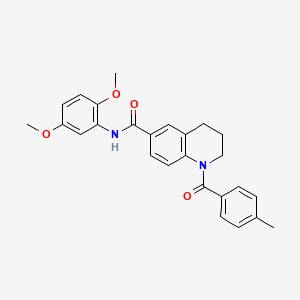
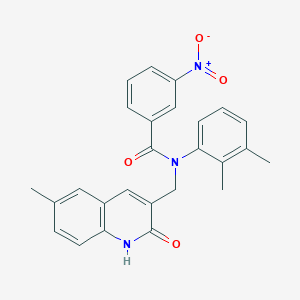
![5-oxo-3-phenyl-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716344.png)
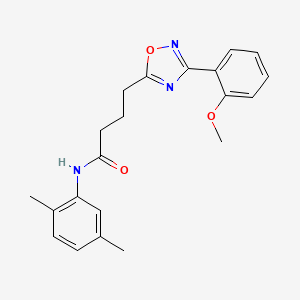

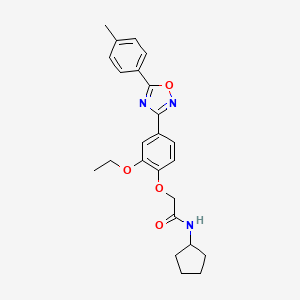
![1-(3-chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B7716371.png)
![2-fluoro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716378.png)
